molecular formula C21H22N2O2 B12891490 (4S,4'S)-2,2'-(Propane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)

(4S,4'S)-2,2'-(Propane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)

Cat. No.: B12891490
M. Wt: 334.4 g/mol
InChI Key: SHWZXQYFRCZGHB-RTBURBONSA-N
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Description

(4S,4’S)-2,2’-(Propane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a chiral compound featuring two oxazole rings connected by a propane bridge and substituted with phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4’S)-2,2’-(Propane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) typically involves the following steps:

    Formation of Oxazole Rings: The oxazole rings can be synthesized via cyclization reactions involving amino alcohols and carboxylic acids or their derivatives.

    Introduction of the Propane Bridge: The propane bridge is introduced through a coupling reaction, often using reagents like alkyl halides or tosylates.

    Substitution with Phenyl Groups: The phenyl groups are introduced via electrophilic aromatic substitution or through the use of phenyl-substituted starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4S,4’S)-2,2’-(Propane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydrooxazole derivatives.

    Substitution: The phenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction can produce dihydrooxazoles. Substitution reactions can lead to a variety of phenyl-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4S,4’S)-2,2’-(Propane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) is used as a chiral ligand in asymmetric synthesis. Its ability to induce chirality in catalytic reactions makes it valuable for producing enantiomerically pure compounds.

Biology

The compound’s structural features allow it to interact with biological molecules, making it a candidate for studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, derivatives of this compound are explored for their potential as pharmaceutical agents, particularly in the development of drugs targeting specific enzymes or receptors.

Industry

Industrially, the compound is used in the synthesis of fine chemicals and as a building block for more complex molecules. Its stability and reactivity make it suitable for various applications, including materials science and polymer chemistry.

Mechanism of Action

The mechanism by which (4S,4’S)-2,2’-(Propane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral centers and functional groups enable it to form specific interactions, influencing biological pathways and catalytic processes.

Comparison with Similar Compounds

Similar Compounds

    (4S,4’S)-2,2’-(Ethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole): Similar structure but with an ethane bridge instead of propane.

    (4S,4’S)-2,2’-(Butane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole): Features a butane bridge, leading to different steric and electronic properties.

Uniqueness

(4S,4’S)-2,2’-(Propane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) is unique due to its specific bridge length and the resulting spatial arrangement of the oxazole rings and phenyl groups. This unique structure imparts distinct reactivity and interaction profiles compared to its analogs.

By understanding the detailed properties and applications of (4S,4’S)-2,2’-(Propane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole), researchers can better utilize this compound in various scientific and industrial fields.

Properties

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

(4S)-4-phenyl-2-[1-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]propyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C21H22N2O2/c1-2-17(20-22-18(13-24-20)15-9-5-3-6-10-15)21-23-19(14-25-21)16-11-7-4-8-12-16/h3-12,17-19H,2,13-14H2,1H3/t18-,19-/m1/s1

InChI Key

SHWZXQYFRCZGHB-RTBURBONSA-N

Isomeric SMILES

CCC(C1=N[C@H](CO1)C2=CC=CC=C2)C3=N[C@H](CO3)C4=CC=CC=C4

Canonical SMILES

CCC(C1=NC(CO1)C2=CC=CC=C2)C3=NC(CO3)C4=CC=CC=C4

Origin of Product

United States

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